molecular formula C7H13NOS B14592179 2,2-Diethyl-1,3-thiazolidin-4-one CAS No. 61260-35-3

2,2-Diethyl-1,3-thiazolidin-4-one

Cat. No.: B14592179
CAS No.: 61260-35-3
M. Wt: 159.25 g/mol
InChI Key: IJCXESHXYBVSDI-UHFFFAOYSA-N
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Description

2,2-Diethyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered ring structures containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) yields thiazolidin-4-one derivatives . Another method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to produce the desired thiazolidinone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidinone derivatives with altered functional groups .

Comparison with Similar Compounds

2,2-Diethyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives to highlight its uniqueness. Some similar compounds include:

The unique structural features and biological activities of this compound make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

61260-35-3

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

2,2-diethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H13NOS/c1-3-7(4-2)8-6(9)5-10-7/h3-5H2,1-2H3,(H,8,9)

InChI Key

IJCXESHXYBVSDI-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=O)CS1)CC

Origin of Product

United States

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